Evidence Item 1: Furan-3-yl versus Furan-2-yl Regioisomerism—Rationale for Differential Target Recognition in Carbonic Anhydrase Isoforms
The target compound bears a furan-3-yl substituent, whereas the most commonly reported comparator analog carries a furan-2-yl group at the same position . In the class of furyl sulfonamide carbonic anhydrase inhibitors, compounds with different furan attachment points exhibit divergent isoform selectivity profiles. A comparative study of 15 furyl sulfonamides against hCA I, II, IV, and IX demonstrated that compound 13d (bearing specific furan substitution) achieved selectivity indices of SI = 70 over hCA I, SI = 13.5 over hCA II, and SI = 20 over hCA IV, while the reference drug acetazolamide (AAZ) showed no such selectivity [1]. Although the exact Ki of 1428371-28-1 has not been published, the furan-3-yl orientation is expected to yield a different isoform inhibition fingerprint compared to furan-2-yl analogs, based on the established structure–activity relationship (SAR) [1].
| Evidence Dimension | Furan regioisomer effect on carbonic anhydrase isoform selectivity |
|---|---|
| Target Compound Data | Furan-3-yl attachment; specific Ki data not yet published in peer-reviewed literature |
| Comparator Or Baseline | Furan-2-yl sulfonamide analogs; acetazolamide (AAZ, reference drug); compound 13d selectivity index up to SI = 70 over hCA I |
| Quantified Difference | Not directly quantifiable for 1428371-28-1; class-level inference: furan regioisomerism alters isoform selectivity profiles by factors of up to 70-fold [1] |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, IV, IX |
Why This Matters
Procurement of the furan-3-yl regioisomer (vs. furan-2-yl) is essential when an SAR program requires systematic exploration of the furan attachment vector's effect on CA isoform selectivity—a parameter directly linked to therapeutic window in glaucoma and cancer programs.
- [1] Angeli A, Kartsev V, Petrou A, et al. Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorg. Chem. 2023, 138, 106621. DOI: 10.1016/j.bioorg.2023.106621. View Source
